molecular formula C8H13ClN2O B1413424 2-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2098500-81-1

2-Isoxazol-5-ylpiperidine hydrochloride

Cat. No. B1413424
CAS RN: 2098500-81-1
M. Wt: 188.65 g/mol
InChI Key: VZMFFKIATYSHFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isoxazol-5-ylpiperidine hydrochloride consists of a five-membered isoxazole ring attached to a piperidine ring. The isoxazole ring contains an oxygen atom and a nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The construction of the isoxazole ring, a key component of 2-Isoxazol-5-ylpiperidine hydrochloride, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

2-Isoxazol-5-ylpiperidine hydrochloride has a molecular weight of 188.65 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require additional specific experimental data.

Scientific Research Applications

Synthesis of Medicinal Compounds

2-Isoxazol-5-ylpiperidine hydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Piperidine derivatives, including those with isoxazole moieties, are present in more than twenty classes of pharmaceuticals . They are used to construct a wide range of drugs due to their significant biological activity.

Biological Activity Enhancement

The isoxazole ring is a common feature in many commercially available drugs. Incorporating the 2-isoxazol-5-yl group into piperidine-based compounds can enhance their biological activity, making them potent candidates for drug discovery .

Development of Anticancer Agents

Isoxazole derivatives, including those linked to piperidine, have shown promise in the design of anticancer drugs. Their ability to interact with various biological targets makes them suitable for creating novel therapeutic agents .

Neuropharmacological Applications

Piperidine structures are often found in compounds with neuropharmacological applications. The addition of an isoxazole group to piperidine derivatives can lead to new compounds with potential use in treating neurological disorders .

Eco-Friendly Synthetic Strategies

The compound’s metal-free synthetic route offers an eco-friendly alternative to traditional methods. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .

Future Directions

The future directions in the research of isoxazoles, including 2-Isoxazol-5-ylpiperidine hydrochloride, involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . The design of new compounds using the isoxazole core that act as inhibitors of AChE is also a promising area of research .

Mechanism of Action

properties

IUPAC Name

5-piperidin-2-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFFKIATYSHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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